![molecular formula C14H10FNOS B15288439 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole CAS No. 872726-34-6](/img/structure/B15288439.png)
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position of the benzothiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole typically involves the reaction of 2-aminothiophenol with 4-methoxybenzoyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced benzothiazole derivative.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound may inhibit key enzymes involved in cell division and proliferation, leading to cell cycle arrest and apoptosis. The presence of the fluorine atom enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, thereby increasing its potency .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(4-methoxyphenyl)benzo[D]thiazole
- 5-Bromo-2-(4-methoxyphenyl)benzo[D]thiazole
- 5-Methyl-2-(4-methoxyphenyl)benzo[D]thiazole
Uniqueness
5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and stability compared to its chloro, bromo, and methyl analogs. The fluorine atom’s electronegativity and small size allow for stronger interactions with target proteins, making it a more potent compound in various applications .
Propiedades
Número CAS |
872726-34-6 |
|---|---|
Fórmula molecular |
C14H10FNOS |
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5-fluoro-2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10FNOS/c1-17-11-5-2-9(3-6-11)14-16-12-8-10(15)4-7-13(12)18-14/h2-8H,1H3 |
Clave InChI |
VPAPEQRUYCKICF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



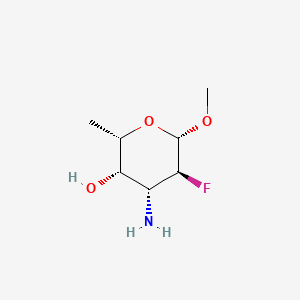
![3-[2-(4-Methoxy-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B15288375.png)
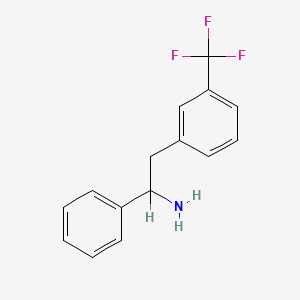
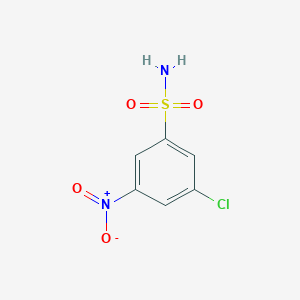





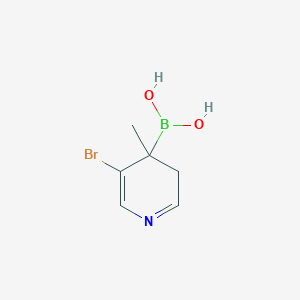
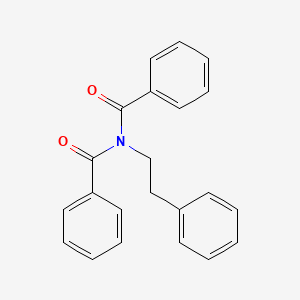
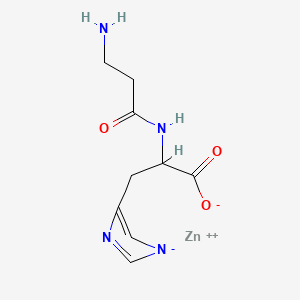
![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
